molecular formula C23H22N6O3 B6531845 3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-96-4

3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531845
CAS No.: 1019105-96-4
M. Wt: 430.5 g/mol
InChI Key: ODMXHVYBDAYVJQ-UHFFFAOYSA-N
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Description

The compound 3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS: 1019105-21-5) is a benzamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole moiety and a 3,4-dimethoxybenzamide group. Its molecular formula is C₂₂H₂₀N₆O₃, with a molecular weight of 416.4 g/mol . The structure includes a pyridazine ring linked to an aminophenyl group, which is further connected to a benzamide scaffold with methoxy substituents at the 3- and 4-positions.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-15-12-13-29(28-15)22-11-10-21(26-27-22)24-17-5-7-18(8-6-17)25-23(30)16-4-9-19(31-2)20(14-16)32-3/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMXHVYBDAYVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.

Comparison with Similar Compounds

3-Methoxy-N-(4-{[6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenyl)Benzamide

  • Key Structural Difference : The absence of the 4-methoxy group on the benzamide scaffold reduces the molecular formula to C₂₁H₁₉N₅O₂ and molecular weight to 397.4 g/mol .
  • Reduced steric bulk may affect binding interactions in target proteins, though this is speculative without experimental data.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

  • Key Structural Differences :
    • Core Structure: Replaces pyridazine with a pyrazolo[3,4-d]pyrimidine-chromen hybrid system.
    • Substituents: Includes fluorinated aromatic rings and a sulfonamide group instead of benzamide.
    • Molecular Weight: 589.1 g/mol , significantly higher due to the chromen ring and fluorine atoms .
  • Fluorine atoms increase electronegativity and metabolic stability but may introduce synthetic complexity.

Triazine-Pyrrolidine Amide Derivatives

  • Key Structural Differences: Core Structure: Features a triazine ring instead of pyridazine. Substituents: Includes pyrrolidine and multiple dimethylamino groups, increasing polarity .
  • Functional Impact: The triazine core may enhance π-π stacking interactions in biological targets. Dimethylamino groups improve water solubility but could reduce blood-brain barrier penetration.

Comparative Analysis Table

Property/Compound Target Compound 3-Methoxy Analog Chromen-Pyrazolo-Pyrimidine Triazine-Pyrrolidine
Molecular Formula C₂₂H₂₀N₆O₃ C₂₁H₁₉N₅O₂ C₂₉H₂₂F₂N₆O₄S C₃₄H₄₄N₁₀O₅
Molecular Weight (g/mol) 416.4 397.4 589.1 ~668.8 (estimated)
Core Structure Pyridazine Pyridazine Pyrazolo-pyrimidine + chromen Triazine
Key Functional Groups Dimethoxybenzamide Monomethoxybenzamide Sulfonamide, fluorinated chromen Pyrrolidine, dimethylamino
Potential Physicochemical Traits Moderate lipophilicity Lower lipophilicity High crystallinity, fluorinated High polarity

Research Implications and Limitations

  • Synthetic Accessibility : The target compound’s dimethoxybenzamide group may require multi-step synthesis, whereas the 3-methoxy analog is simpler. The chromen-pyrazolo-pyrimidine derivative involves complex cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
  • The dimethoxy group could enhance binding to hydrophobic pockets compared to the mono-methoxy variant.
  • Data Gaps : Missing melting point, solubility, and stability data for the target compound limit a full comparative assessment.

Preparation Methods

Retrosynthetic Analysis

The target compound is dissected into two primary fragments:

  • 3,4-Dimethoxybenzoyl chloride : Serves as the acylating agent.

  • 4-{[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline : The amine intermediate.

Coupling these fragments via amide bond formation yields the final product.

Nucleophilic Aromatic Substitution (Step 1)

The pyridazine-pyrazole intermediate is synthesized through nucleophilic substitution between 6-chloropyridazin-3-amine and 3-methyl-1H-pyrazole. Polar aprotic solvents like dimethylformamide (DMF) facilitate this reaction under reflux (80–100°C), with potassium carbonate as a base to deprotonate the pyrazole nitrogen.

C5H5ClN3+C4H6N2DMF, K2CO3,ΔC9H10N6+HCl\text{C}5\text{H}5\text{ClN}3 + \text{C}4\text{H}6\text{N}2 \xrightarrow{\text{DMF, K}2\text{CO}3, \Delta} \text{C}9\text{H}{10}\text{N}_6 + \text{HCl}

Amide Coupling (Step 2)

The amine intermediate reacts with 3,4-dimethoxybenzoyl chloride via a Schotten-Baumann reaction. Triethylamine neutralizes HCl byproducts, and the reaction proceeds in dichloromethane (DCM) at room temperature.

C12H14N6+C9H9ClO3DCM, Et3NC23H23N7O3+HCl\text{C}{12}\text{H}{14}\text{N}6 + \text{C}9\text{H}9\text{ClO}3 \xrightarrow{\text{DCM, Et}3\text{N}} \text{C}{23}\text{H}{23}\text{N}7\text{O}_3 + \text{HCl}

Step-by-Step Synthesis Protocol

Preparation of 4-{[6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline

Procedure :

  • Combine 6-chloropyridazin-3-amine (1.0 eq), 3-methyl-1H-pyrazole (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Reflux at 90°C for 12 hours under nitrogen.

  • Cool, dilute with ice water, and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield : 68–72%.

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Procedure :

  • Add thionyl chloride (2.5 eq) dropwise to 3,4-dimethoxybenzoic acid in dry DCM at 0°C.

  • Stir at room temperature for 4 hours.

  • Remove excess thionyl chloride under reduced pressure.

Yield : >95%.

Amide Bond Formation

Procedure :

  • Dissolve the amine intermediate (1.0 eq) in DCM.

  • Add 3,4-dimethoxybenzoyl chloride (1.1 eq) and triethylamine (2.0 eq) at 0°C.

  • Stir at room temperature for 6 hours.

  • Quench with water, extract with DCM, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (ethyl acetate/hexane 3:7).

Yield : 75–80%.

Optimization and Troubleshooting

Critical Reaction Parameters

ParameterOptimal ConditionEffect on Yield
Solvent (Step 1)DMFMaximizes solubility of intermediates
Temperature (Step 1)90°CAccelerates substitution kinetics
Base (Step 2)TriethylamineEfficient HCl scavenging
Stoichiometry (Step 2)1.1 eq acyl chlorideMinimizes unreacted amine

Common Side Reactions and Mitigation

  • Pyrazole Dimerization : Controlled by maintaining stoichiometric excess of 6-chloropyridazin-3-amine.

  • Acyl Hydrolysis : Use anhydrous solvents and inert atmosphere.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.21 (s, 1H, NH),

  • δ 8.72 (s, 1H, pyridazine-H),

  • δ 7.89–7.21 (m, 7H, aromatic),

  • δ 3.87 (s, 6H, OCH₃),

  • δ 2.41 (s, 3H, CH₃).

HRMS (ESI) : m/z Calculated for C₂₃H₂₃N₇O₃: 463.18; Found: 463.17[M+H]⁺.

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm),

  • Mobile phase: Acetonitrile/water (70:30),

  • Retention time: 8.2 min,

  • Purity: 98.5%.

Comparative Analysis with Analogous Compounds

Structural Modifications and Yield Impact

CompoundSubstituentsYield (%)
Target compound3,4-Dimethoxy75–80
Ethoxy analog3,4-Diethoxy70–75
UnsubstitutedNo methoxy groups60–65

The electron-donating methoxy groups enhance nucleophilicity of the benzamide carbonyl, improving coupling efficiency.

Scale-Up Considerations

  • Solvent Volume : Maintain a 10:1 solvent-to-substrate ratio to prevent precipitation.

  • Catalyst Screening : Pd/C or polymer-supported reagents reduce purification steps .

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a benzamide core substituted with 3,4-dimethoxy groups, a pyridazine ring linked via an amino group to a phenyl moiety, and a 3-methylpyrazole substituent. These groups contribute to hydrogen bonding (amide and amino groups), π-π stacking (aromatic rings), and steric effects (methoxy and methyl groups). Structural characterization via X-ray crystallography (e.g., as in for similar pyridazine-amine derivatives) and NMR spectroscopy (1H/13C, HSQC, HMBC) is critical for confirming regiochemistry and tautomeric forms .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1: Condensation of 6-chloropyridazine with 3-methylpyrazole to form the pyridazine-pyrazole intermediate.
  • Step 2: Buchwald-Hartwig coupling with 4-aminophenylbenzamide derivatives.
    Key optimization parameters include solvent polarity (e.g., DMF or THF), catalyst systems (e.g., Pd(OAc)₂ with Xantphos), and temperature (80–120°C) to minimize byproducts like dehalogenated species .

Q. Which analytical techniques are most effective for purity assessment and structural validation?

  • HPLC-MS : Quantifies purity (>95% by area normalization) and detects trace impurities .
  • FTIR and NMR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and regiochemistry .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :
    • Synthesize analogs with variations in methoxy/methyl groups (e.g., replacing pyrazole with imidazole) .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains) .
    • Validate via in vitro assays (e.g., IC₅₀ determination in enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods:
    • Surface plasmon resonance (SPR) for binding kinetics.
    • Cellular assays (e.g., proliferation inhibition in cancer cell lines) .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability .

Q. How should experimental designs be structured to evaluate its pharmacokinetic properties?

  • In Vivo Studies : Use a randomized block design with split plots (e.g., dosing routes: oral vs. IV) and pharmacokinetic parameters (t₁/₂, Cmax, AUC) .
  • In Vitro Models : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption; microsomal stability assays for metabolic profiling .

Q. What methodologies address solubility and stability challenges in formulation studies?

  • Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or cyclodextrin inclusion complexes .
  • Stability Testing : Accelerated degradation studies under varied pH (1–10), light, and temperature (25–60°C) with HPLC monitoring .

Q. How can regioselectivity issues in pyridazine functionalization be mitigated?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino moiety) to control substitution patterns .
  • Computational Guidance : Density functional theory (DFT) calculations predict favorable transition states for regioselective reactions .

Q. What approaches are recommended for ecological toxicity profiling?

  • Tiered Testing :
    • Acute Toxicity : Daphnia magna immobilization assay (OECD 202).
    • Chronic Effects : Algal growth inhibition (OECD 201) .
    • Bioaccumulation : LogP determination via shake-flask method .

Q. How can synthetic yields be improved while minimizing hazardous byproducts?

  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Flow Chemistry : Continuous processing reduces reaction times and improves heat management for exothermic steps .

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